![molecular formula C5H8Cl2N2O B1425274 (5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride CAS No. 1235441-63-0](/img/structure/B1425274.png)
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride
Overview
Description
“(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” is a member of imidazoles . Its Inchi Code is 1S/C5H7ClN2O.ClH/c1-8-4(6)2-7-5(8)3-9;/h2,9H,3H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of “(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” consists of a 5-membered imidazole ring with a chlorine atom at the 5th position and a methyl group at the 1st position . The imidazole ring is attached to a methanol group .Physical And Chemical Properties Analysis
“(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride” has a molecular weight of 146.57 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 146.0246905 g/mol . The compound has a topological polar surface area of 38 Ų .Scientific Research Applications
Pharmaceutical Drug Synthesis
Imidazole derivatives are foundational structures in many pharmaceutical drugs due to their diverse biological activities. The compound could serve as a precursor in the synthesis of drugs with antibacterial , antimycobacterial , anti-inflammatory , and antitumor properties . Its structural similarity to natural products like histidine and histamine suggests potential applications in developing medications targeting metabolic pathways and immune responses.
Antioxidant Potential
The imidazole ring is known for its antioxidant properties. Derivatives such as the one you’ve mentioned could be synthesized and evaluated for their scavenging potential, potentially leading to the development of new antioxidant therapies . These could be particularly useful in combating oxidative stress-related diseases.
Antiviral Agents
Imidazole compounds have shown promise as antiviral agents. Given the structural flexibility of imidazole derivatives, the compound could be modified to enhance its efficacy against specific viruses, contributing to the ongoing fight against viral infections .
Antiulcer Medications
The imidazole core is present in several antiulcer drugs like omeprazole and pantoprazole. The compound could be explored for its potential use in treating gastrointestinal disorders, particularly those involving excessive acid production .
Antihelmintic Applications
Imidazole derivatives like thiabendazole have antihelmintic activity. Research into the compound could lead to new treatments for parasitic worm infections, improving upon existing therapies or addressing drug resistance issues .
Chemotherapeutic Research
Imidazole rings are part of chemotherapeutic agents such as dacarbazine, used in treating Hodgkin’s disease. The compound could be investigated for its potential role in cancer chemotherapy, possibly as a part of combination therapies to improve patient outcomes .
Anti-Tobacco Mosaic Virus (TMV) Activity
Research into imidazole derivatives has included the exploration of their potential to combat plant viruses like TMV. The compound could be synthesized and tested for its efficacy in protecting crops from viral diseases, which is crucial for food security .
Synthetic Methodology Development
The synthesis of imidazole derivatives is an area of active research. The compound could be used to develop new synthetic methodologies, contributing to the broader field of organic chemistry and facilitating the discovery of novel compounds with various applications .
properties
IUPAC Name |
(5-chloro-1-methylimidazol-2-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O.ClH/c1-8-4(6)2-7-5(8)3-9;/h2,9H,3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSTVANZPOYASJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol hydrochloride | |
CAS RN |
1235441-63-0 | |
Record name | 1H-Imidazole-2-methanol, 5-chloro-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.